molecular formula C25H24N4O4S B12113241 N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide

N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B12113241
M. Wt: 476.5 g/mol
InChI Key: JSCVOJCWZRNRRV-UHFFFAOYSA-N
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Description

N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide: is a complex organic compound that features a diverse array of functional groups, including furan, carbamoyl, benzothiophene, hydroxyphenyl, and pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Furan-2-ylmethyl Carbamoyl Intermediate: This step involves the reaction of furan-2-ylmethylamine with a suitable carbamoyl chloride under basic conditions to form the furan-2-ylmethyl carbamoyl intermediate.

    Synthesis of the Tetrahydro-1-benzothiophene Core: The tetrahydro-1-benzothiophene core can be synthesized via a cyclization reaction involving a suitable thiophene precursor and a cyclizing agent.

    Coupling of the Intermediates: The furan-2-ylmethyl carbamoyl intermediate is then coupled with the tetrahydro-1-benzothiophene core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the Pyrazole Ring: The final step involves the formation of the pyrazole ring through a cyclization reaction involving a suitable hydrazine derivative and the coupled intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide: can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbamoyl group can be reduced to form corresponding amine derivatives.

    Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted hydroxyphenyl derivatives.

Scientific Research Applications

N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide: has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its diverse functional groups, which may interact with various biological targets.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure may impart interesting properties to materials, making it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s diverse functional groups allow it to interact with various enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one
  • 4-Hydroxy-2,5-dimethyl-3(2H)-furanone

Uniqueness

N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide: is unique due to its combination of functional groups, which imparts a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C25H24N4O4S

Molecular Weight

476.5 g/mol

IUPAC Name

N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H24N4O4S/c1-14-8-9-20(30)17(11-14)18-12-19(29-28-18)23(31)27-25-22(16-6-2-3-7-21(16)34-25)24(32)26-13-15-5-4-10-33-15/h4-5,8-12,30H,2-3,6-7,13H2,1H3,(H,26,32)(H,27,31)(H,28,29)

InChI Key

JSCVOJCWZRNRRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CO5

Origin of Product

United States

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